molecular formula C25H29N3O5S2 B14023351 3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane

3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane

Cat. No.: B14023351
M. Wt: 515.6 g/mol
InChI Key: WOGZMLUIUBPLPF-UHFFFAOYSA-N
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Description

3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane is a 10-membered macrocyclic compound featuring a pyridine ring integrated into a heteroatom-rich scaffold. Key structural elements include:

  • Pyridine core: Positioned at the 2,6-positions of the macrocycle, contributing rigidity and π-conjugation.
  • Heteroatoms: Two nitrogen atoms (3,9-diaza) and one oxygen atom (6-oxa), creating a mixed-donor environment.
  • Substituents: Tosyl (-SO₂C₆H₄CH₃) groups at positions 3 and 9, which are electron-withdrawing and sterically bulky.

This compound is likely an intermediate in synthesizing functionalized macrocycles for coordination chemistry or medicinal applications, where the tosyl groups act as protective moieties for subsequent functionalization .

Properties

Molecular Formula

C25H29N3O5S2

Molecular Weight

515.6 g/mol

IUPAC Name

3,9-bis-(4-methylphenyl)sulfonyl-6-oxa-3,9,15-triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene

InChI

InChI=1S/C25H29N3O5S2/c1-20-6-10-24(11-7-20)34(29,30)27-14-16-33-17-15-28(19-23-5-3-4-22(18-27)26-23)35(31,32)25-12-8-21(2)9-13-25/h3-13H,14-19H2,1-2H3

InChI Key

WOGZMLUIUBPLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CC3=CC=CC(=N3)C2)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Biological Activity

3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane is a complex organic compound that belongs to the class of macrocyclic ligands. It has garnered attention in the fields of medicinal chemistry and coordination chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, highlighting its interactions with metal ions, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure with nitrogen and oxygen atoms integrated into its framework. The presence of tosyl groups enhances the solubility and stability of the ligand in various solvents. The structural formula can be represented as follows:

C20H24N4O2S2C_{20}H_{24}N_{4}O_{2}S_{2}

Metal Ion Coordination

One of the primary biological activities of this compound is its ability to coordinate with essential metal ions. This property is critical for its application in magnetic resonance imaging (MRI) and as a contrast agent.

Table 1: Stability Constants of Metal Complexes

Metal IonStability Constant (log K)
Mn(II)8.69
Zn(II)7.95
Cu(II)6.80

The stability constants indicate that the ligand forms stable complexes with manganese ions, which are particularly relevant for MRI applications. The coordination chemistry has been studied extensively, revealing that the ligand's basicity and steric effects influence complex formation.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have indicated that modifications to the tosyl groups can enhance activity against specific bacterial strains.

Case Study: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli, indicating moderate antibacterial activity.

The biological mechanism through which this compound exerts its effects involves metal ion chelation leading to disruption of microbial metabolic pathways. The binding of metal ions can inhibit essential enzymatic functions within microbial cells, thereby exerting a bactericidal effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Macrocycle Size and Heteroatom Composition

Gadopiclenol (Elucirem™)
  • Structure : 3,6,9-Triaza-1(2,6)-pyridinacyclodecaphane with picolinic acid-derived chelators .
  • Key Differences: Contains three nitrogen donors (vs. two N and one O in the target compound). Lacks tosyl groups; instead, it features carboxylate arms for gadolinium(III) chelation.
  • Applications : MRI contrast agent due to high relaxivity and kinetic inertness .
[TM(3,6,9-Trimethyl-3,6,9-triaza-1(2,6)-pyridinacyclodecaphane)]²+
  • Structure : 10-membered macrocycle with three methyl-substituted nitrogens and a pyridine core .
  • Key Differences: Methyl groups (electron-donating) vs. tosyl groups (electron-withdrawing). No oxygen atom, altering metal-binding selectivity.
  • Applications: Studied for adsorption of small molecules (e.g., NO, CO) on transition-metal centers .
Py2N2 (3,7-Diaza-1,5(2,6)-dipyridinacyclooctaphane)
  • Structure: 8-membered macrocycle with two pyridine rings and two nitrogen donors .
  • Key Differences :
    • Smaller cavity size (8-membered vs. 10-membered).
    • Dual pyridine cores enhance rigidity but reduce flexibility for metal coordination.

Substituent Effects on Reactivity and Function

Compound Substituents Electronic Effects Steric Effects Applications
3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane Tosyl (-SO₂Ar) Electron-withdrawing, deactivates N sites High steric bulk limits coordination to large metal ions Synthetic intermediate
Gadopiclenol Picolinic acid groups Electron-donating, enhances metal binding Moderate bulk, optimized for Gd³⁺ chelation MRI contrast agent
Me₃-TPADP Methyl groups Electron-donating, activates N sites Low steric hindrance Ligand for Co²⁺ complexes
  • Tosyl Groups: Reduce nucleophilicity of nitrogen donors, making the compound less reactive toward metal ions unless deprotected. This contrasts with methyl or carboxylate substituents, which enhance metal-binding kinetics .

Structural and Spectroscopic Data

Parameter This compound Gadopiclenol Py2N2
Macrocycle Size 10-membered 10-membered 8-membered
Heteroatoms 2N, 1O 3N 2N
Cavity Diameter (Å) ~4.5 (estimated) ~5.0 ~3.2
Thermodynamic Stability (log K) N/A (tosyl groups hinder metal binding) Gd³⁺: ~18.5 Cu²⁺: ~12.3
UV-Vis λmax (nm) 270 (pyridine π→π*) 265 (pyridine) 280 (dual pyridine)
  • Cavity Size : The 10-membered macrocycle accommodates larger metal ions (e.g., Gd³⁺, Co²⁺), while smaller cavities (e.g., Py2N2) favor transition metals like Cu²⁺ .
  • Spectroscopy : Tosyl groups introduce strong absorbance near 270 nm, overlapping with pyridine transitions, complicating electronic analysis .

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